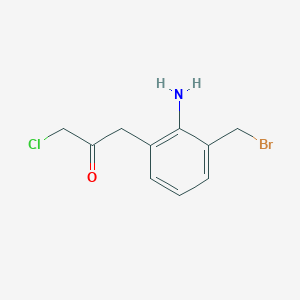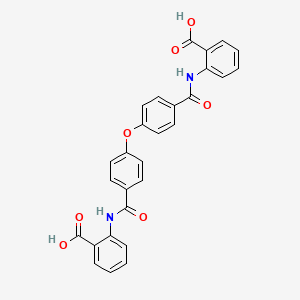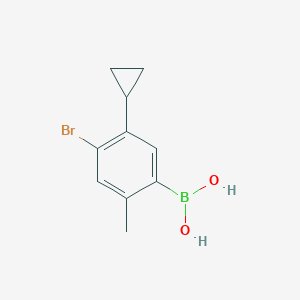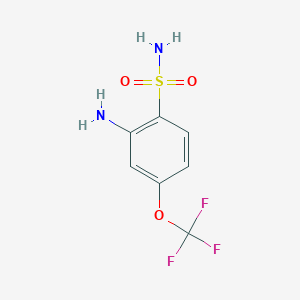
(3,4-Bis(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Bis(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2S2. This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3,4-dichlorophenylhydrazine with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (3,4-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Bis(trifluoromethylthio)phenyl)hydrazine finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3,4-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dichlorophenyl)hydrazine: Lacks the trifluoromethylthio groups, resulting in different chemical properties and reactivity.
(3,4-Bis(trifluoromethyl)phenyl)hydrazine: Contains trifluoromethyl groups instead of trifluoromethylthio groups, leading to variations in lipophilicity and biological activity.
Uniqueness: (3,4-Bis(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C8H6F6N2S2 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
[3,4-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S2/c9-7(10,11)17-5-2-1-4(16-15)3-6(5)18-8(12,13)14/h1-3,16H,15H2 |
InChI-Schlüssel |
SJZORPHOADTFNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



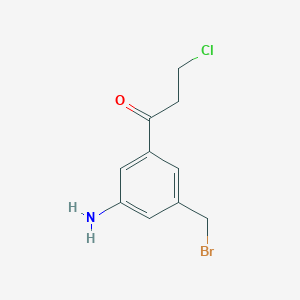
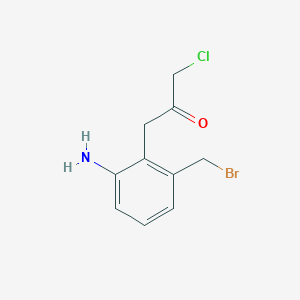
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)


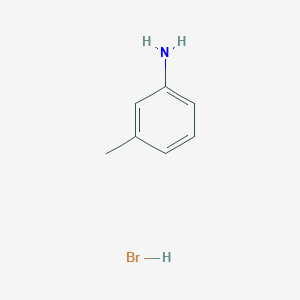
![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)

